molecular formula C9H7BrO B3126698 1-(Bromoethynyl)-4-methoxybenzene CAS No. 33675-41-1

1-(Bromoethynyl)-4-methoxybenzene

Cat. No.: B3126698
CAS No.: 33675-41-1
M. Wt: 211.05 g/mol
InChI Key: LKTYRDOTIUSCDP-UHFFFAOYSA-N
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Description

1-(Bromoethynyl)-4-methoxybenzene is an organic compound with the molecular formula C9H7BrO It is a derivative of benzene, where a bromoethynyl group and a methoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromodecarboxylation of phenylpropiolic acid mediated by tribromoisocyanuric acid (TBCA) in the presence of a base . Another method involves the reaction of phenylacetylene with bromine in the presence of sodium hydroxide . The reaction is typically carried out at room temperature with vigorous shaking to ensure efficient mixing of the reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromoethynyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Bromoethynyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Bromoethynyl)-4-methoxybenzene is unique due to the presence of both a bromoethynyl group and a methoxy group on the benzene ring

Properties

IUPAC Name

1-(2-bromoethynyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTYRDOTIUSCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromoethynyl)-4-methoxybenzene
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1-(Bromoethynyl)-4-methoxybenzene
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Reactant of Route 6
1-(Bromoethynyl)-4-methoxybenzene

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